Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate is a chemical compound with the molecular formula C7H20N2O5S and a molecular weight of 244.3091 g/mol . This compound is known for its unique structure, which includes a tetrahydrofuran ring and a dimethylammonium group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate typically involves the reaction of tetrahydrofuran with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate include:
- Ammonium tetrahydro-N-methylfurfurylammonium sulphate
- Ammonium tetrahydro-N,2-dimethylfurfurylammonium chloride
- Ammonium tetrahydro-N,2-dimethylfurfurylammonium nitrate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the tetrahydrofuran ring and the dimethylammonium group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
74651-68-6 |
---|---|
Molekularformel |
C7H17NO5S |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
hydrogen sulfate;2-methyl-2-propyl-1,2-oxazolidin-2-ium |
InChI |
InChI=1S/C7H16NO.H2O4S/c1-3-5-8(2)6-4-7-9-8;1-5(2,3)4/h3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
GICUOUCRCZZITM-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1(CCCO1)C.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.